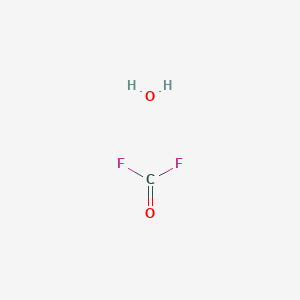![molecular formula C15H11ClN2O B14244705 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one CAS No. 332350-27-3](/img/structure/B14244705.png)
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound, in particular, is known for its vibrant color and has applications in both scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one typically involves the diazotization of 4-chloroaniline followed by coupling with cinnamaldehyde. The reaction conditions generally include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with cinnamaldehyde in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one involves its interaction with biological molecules. The azo group (N=N) can undergo reduction in biological systems to form aromatic amines, which can interact with various cellular targets. The compound’s effects are mediated through its ability to bind to and modify proteins, DNA, and other biomolecules, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(E)-(4-Methoxyphenyl)diazenyl]-3-phenylprop-2-en-1-one
- 1-[(E)-(4-Nitrophenyl)diazenyl]-3-phenylprop-2-en-1-one
- 1-[(E)-(4-Methylphenyl)diazenyl]-3-phenylprop-2-en-1-one
Uniqueness
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is unique due to the presence of the chloro substituent on the phenyl ring. This chloro group can influence the compound’s reactivity, stability, and biological activity. Compared to other similar compounds, the chloro derivative may exhibit different electronic properties and steric effects, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
332350-27-3 |
|---|---|
Molekularformel |
C15H11ClN2O |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)imino-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-9-14(10-8-13)17-18-15(19)11-6-12-4-2-1-3-5-12/h1-11H |
InChI-Schlüssel |
JCWFAPFPEOLHHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)N=NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


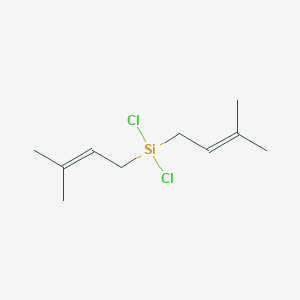
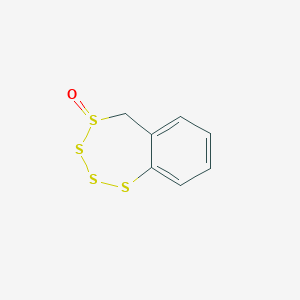
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
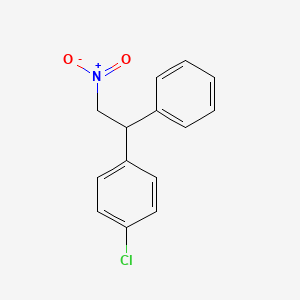
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)

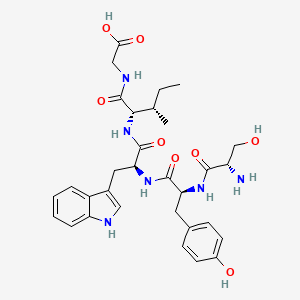
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)

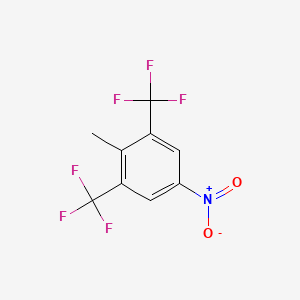

![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
